Cas no 55955-07-2 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)-, (5R,5aR,8aR)-)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)-, (5R,5aR,8aR)- structure
55955-07-2 structure
Product Name:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)-, (5R,5aR,8aR)-
CAS No:55955-07-2
MF:C21H18O7
MW:382.363426685333
CID:368899
PubChem ID:325700
Update Time:2025-04-19

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)-, (5R,5aR,8aR)- Chemical and Physical Properties

Names and Identifiers

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)-, (5R,5aR,8aR)-
    • austrobailignan 1
    • Furo[3',4'_6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)-, [5R-(5.α.,5a.β.,8a.α.)]-
    • (5R,5aR,8aR)-5-(7-methoxy-1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
    • AUSTROBAILIGNAN-1 (B809654K048)
    • CHEMBL509850
    • Austrobailignan-1
    • CHEBI:2932
    • NCI60_002451
    • Q27105888
    • 55955-07-2
    • Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)-, [5R-(5.alpha.,5a.beta.,8a.alpha.)]-
    • B809654K048
    • AC1L6WTA
    • NSC294826
    • NSC-294826
    • DTXSID001105675
    • (5R,5aR,8aR)-5,8,8a,9-Tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
    • Inchi: 1S/C21H18O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h3-6,12,18-19H,2,7-9H2,1H3/t12-,18+,19-/m0/s1
    • InChI Key: GROYKMASYUMFER-RQUSPXKASA-N
    • SMILES: O1C([C@@H]2[C@H](C3=CC(=C4C(=C3)OCO4)OC)C3C=C4C(=CC=3C[C@H]2C1)OCO4)=O

Computed Properties

  • Exact Mass: 382.10524
  • Monoisotopic Mass: 382.10525291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 72.4Ų

Experimental Properties

  • PSA: 72.45
  • LogP: 2.62980

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(7-methoxy-1,3-benzodioxol-5-yl)-, (5R,5aR,8aR)- Related Literature

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